4-Chloro-6-nitroquinazoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-nitroquinazoline-8-carbonitrile is a chemical compound with the molecular formula C8H4ClN3O2. It is a pale yellow solid and is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors . The compound is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-nitroquinazoline-8-carbonitrile involves several synthetic routes and reaction conditionsThe reaction conditions typically involve the use of strong acids and nitrating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
4-Chloro-6-nitroquinazoline-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted quinazolines.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions are typically quinazoline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-nitroquinazoline-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives, which are important in the development of new chemical compounds.
Biology: The compound is used in the study of enzyme inhibitors and their effects on biological processes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-nitroquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in the synthesis of tyrosine kinase inhibitors, the compound acts as a precursor that undergoes further chemical modifications to produce the active drug. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-nitroquinazoline-8-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-6-nitroquinazoline: Similar in structure but lacks the cyano group at the 8th position.
4,7-Dichloro-6-nitroquinazoline: Contains an additional chloro group at the 7th position.
This compound: Unique due to the presence of both nitro and cyano groups, which contribute to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H3ClN4O2 |
---|---|
Molekulargewicht |
234.60 g/mol |
IUPAC-Name |
4-chloro-6-nitroquinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H3ClN4O2/c10-9-7-2-6(14(15)16)1-5(3-11)8(7)12-4-13-9/h1-2,4H |
InChI-Schlüssel |
HDUMXHLGHRKFDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1C#N)N=CN=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.